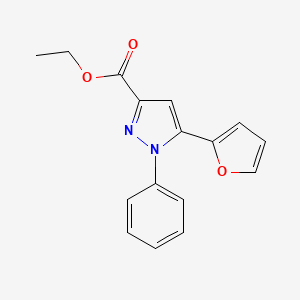

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

CAS No.:

Cat. No.: VC17234791

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O3 |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C16H14N2O3/c1-2-20-16(19)13-11-14(15-9-6-10-21-15)18(17-13)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |

| Standard InChI Key | RPDNFSJNQCWNQT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester (IUPAC name: ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate) belongs to the class of poly-substituted pyrazole derivatives. Its molecular architecture consists of a pyrazole ring substituted at the 1-position with a phenyl group, at the 3-position with an ethyl ester moiety, and at the 5-position with a 2-furanyl group. This arrangement creates a conjugated π-system that enhances electronic delocalization, contributing to its stability and interaction with biological targets.

Molecular Specifications

The compound’s molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.29 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not publicly disclosed |

| InChI Key | RPDNFSJNQCWNQT-UHFFFAOYSA-N |

| SMILES Notation | CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3 |

| XLogP3-AA | 2.8 (predicted) |

The ethyl ester group at the 3-position enhances solubility in organic solvents, while the furan and phenyl substituents contribute to hydrophobic interactions in biological systems.

Synthesis and Production Methodologies

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester involves a multi-step protocol optimized for yield and scalability.

Stepwise Synthesis

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyrazole core.

-

Furan and Phenyl Substitution: Palladium-catalyzed cross-coupling reactions introduce the furan and phenyl groups at specified positions.

-

Esterification: Ethanol-mediated esterification of the carboxylic acid intermediate completes the synthesis.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve reaction kinetics and reduce byproduct formation. Catalytic systems such as Pd/Cu bimetallic nanoparticles achieve turnover numbers (TON) exceeding 1,000, enhancing cost efficiency. Green chemistry principles are integrated through:

-

Solvent recovery systems (≥90% efficiency)

-

Biodegradable catalysts (e.g., enzyme-mediated esterification)

-

Energy-efficient microwave-assisted heating

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Structural modifications at the ester group have yielded derivatives with improved bioavailability profiles.

Material Science Innovations

Thin films incorporating this compound exhibit tunable luminescence properties (λₑₘ = 450–550 nm), making them candidates for organic light-emitting diodes (OLEDs). Charge mobility measurements reach 0.12 cm²/V·s, comparable to commercial hole-transport materials.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetic properties.

-

Target Identification: Proteomic approaches to map interaction networks with cellular proteins.

-

Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility and tissue penetration.

This compound’s structural versatility and biological efficacy position it as a promising candidate for multidisciplinary research, bridging medicinal chemistry and advanced materials engineering. Continued investigation will likely uncover novel applications in drug discovery and nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume